![molecular formula C15H16O3S B2575975 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-66-4](/img/structure/B2575975.png)

5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

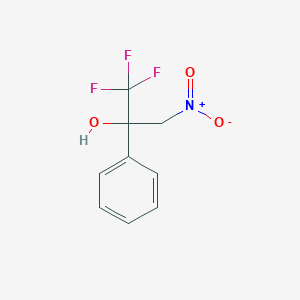

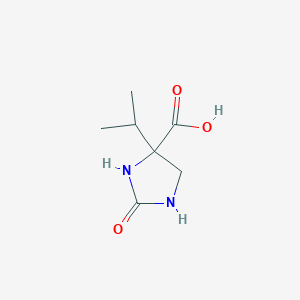

5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C15H16O3S . It has a molecular weight of 276.35 .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of elemental sulfur and sodium tert-butoxide to synthesize thiophene derivatives from 1,3-diynes .Molecular Structure Analysis

The molecular structure of 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and an isopropylphenoxymethyl group .Chemical Reactions Analysis

Thiophene derivatives, including 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in coupling reactions and olefinations . They can also undergo direct C-H arylation at C2 .Wissenschaftliche Forschungsanwendungen

Carcinogenicity Evaluation

A study discussed the synthesis and evaluation of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl. Although the specific chemical wasn't directly mentioned, the research sheds light on the process of assessing potential carcinogenicity in thiophene derivatives, which could be relevant for understanding the properties and implications of using such chemicals (Ashby et al., 1978).

Synthesis and Applications in Medicinal Chemistry

Thiophene derivatives, including 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid, are highlighted for their significance in medicinal chemistry due to their wide range of biological activities. The review discusses the synthesis of thiophene derivatives and their applications in medicinal chemistry, touching on their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The paper also mentions their use in fields like organic materials due to their electronic properties, showcasing their versatility beyond just medicinal applications (Xuan, 2020).

Bioisosteric Replacement in Drug Design

The review on novel carboxylic acid bioisosteres emphasizes the continuous interest in carboxylate bioisosteres in drug design. It discusses the development of novel carboxylic acid substitutes with improved pharmacological profiles, which is crucial for overcoming challenges in modern drug design. This research could be pertinent to the modifications and applications of thiophene-2-carboxylic acid derivatives in pharmaceuticals (Horgan & O’ Sullivan, 2021).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid and other thiophene derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Thiophene derivatives have been shown to have a variety of properties and applications, making them a promising area for future research .

Eigenschaften

IUPAC Name |

5-[(4-propan-2-ylphenoxy)methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3S/c1-10(2)11-3-5-12(6-4-11)18-9-13-7-8-14(19-13)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIAZYMTRWBUHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)

![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)

![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2575913.png)